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CYC116 at a Glance

The table below summarizes key experimental findings for CYC116 from a 2018 study [1].

Experimental Model Key Finding
Quantitative Result
(IC₅₀/ED₅₀)

In Vitro: IgE-mediated BMMC
Degranulation

Inhibition of β-hexosaminidase
release

IC₅₀ ≈ 1.42 µM [1]

In Vitro: Cytokine Secretion (TNF-α) Inhibition of pro-inflammatory
cytokine

IC₅₀ ≈ 1.10 µM [1]

In Vitro: Cytokine Secretion (IL-6) Inhibition of pro-inflammatory
cytokine

IC₅₀ ≈ 1.24 µM [1]

In Vivo: Passive Cutaneous
Anaphylaxis (PCA)

Suppression of allergic reaction
in mice

ED₅₀ ≈ 22.5 mg/kg [1]

Detailed Experimental Protocol

This protocol is adapted from the methodology used to generate the data above, and follows established

standards for measuring mast cell degranulation [1] [2].
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Principle

The β-hexosaminidase release assay is a cornerstone method for evaluating mast cell degranulation in vitro.

Upon activation, mast cells release granules containing enzymes like β-hexosaminidase. The activity of this

enzyme in the supernatant is measured using a colorimetric substrate, providing a quantitative proxy for the

extent of degranulation and the efficacy of inhibitory compounds like CYC116 [2].

Reagents and Materials

Cells: Bone marrow-derived mast cells (BMMCs) from 5-week-old male BALB/c mice, cultured for 4-6

weeks in RPMI 1640 medium supplemented with 10% FBS, 0.05 mM β-mercaptoethanol, and 10
ng/mL IL-3 [1].

Key Reagents:
CYC116 (commercially available, e.g., Selleckchem, catalog no. S1171) [1].

Monoclonal dinitrophenyl (DNP)-specific IgE (e.g., Sigma-Aldrich, catalog no. D8406) [1].
DNP-human serum albumin (HSA) (e.g., Sigma-Aldrich, catalog no. A6661) [1].

Tyrode Buffer (pH 7.4): 20 mM HEPES, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂,
5.6 mM glucose, 0.1% BSA [1].

Lysis Buffer: 0.1% Triton X-100 in Tyrode buffer [2].
Substrate Solution: 3.3 mM p-nitrophenyl N-acetyl-β-D-glucosamide (PNAG) in 0.1 M citrate

buffer (pH 4.5) [2] [3].
Stop Solution: 2.0 mol/L glycine buffer (pH 10.4) [3].

Step-by-Step Procedure

Cell Sensitization: Seed BMMCs (2.5 × 10⁵ cells/well) and sensitize overnight with 50 ng/mL DNP-
specific IgE in culture medium [1].

Washing: Wash sensitized cells twice with ice-cold PBS to remove excess IgE [1].
Pre-treatment: Resuspend cells in pre-warmed Tyrode buffer. Pre-treat with CYC116 (at varying

concentrations for dose-response) or a vehicle control for 30 minutes at 37°C [1].
Activation: Stimulate cells by adding 50 ng/mL DNP-HSA. Incubate for 15 minutes at 37°C [1].

Reaction Termination: Centrifuge the plate at 450 × g for 5 minutes at 4°C to pellet cells [2].
Supernatant Collection: Carefully transfer 50 µL of cell-free supernatant to a new 96-well plate.

Cell Lysis: Lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100
solution to measure total enzyme content [2]. Transfer 50 µL of this lysate to a new plate.

Enzyme Reaction: To both supernatant and lysate samples, add 50 µL of PNAG substrate solution.
Incubate for 60-90 minutes at 37°C [1] [2].
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Signal Measurement: Stop the reaction by adding 100 µL of glycine stop buffer (pH 10.4). Measure

the absorbance at 405 nm using a microplate reader [3].

Data Calculation

Calculate the percentage of β-hexosaminidase release using the formula below, and then determine the net

antigen-specific release by subtracting the release from unstimulated cells (background) [2].

% β-hexosaminidase release = [A_supernatant / (A_supernatant + A_lysate)] × 100

where A_supernatant is the absorbance of the supernatant and A_lysate is the absorbance of the cell

lysate.

Mechanism of Action: Signaling Pathway

CYC116 exerts its effect by inhibiting the early stages of the FcεRI signaling cascade in mast cells. The

following diagram illustrates this mechanism and the key signaling nodes affected.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.mdpi.com/2072-6643/16/5/693
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982193/
https://www.smolecule.com/products/s524692?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Antigen

FcεRI Aggregation

Fyn Kinase Lyn

Lyn Kinase

Syk Kinase

Alternative Path?

Gab2/PI3K

LAT

PLCγMAPKs (ERK, JNK, p38)

Calcium Mobilization

Akt

Cytokine Gene Expression

Degranulation

CYC116

 Inhibits

 Inhibits

Click to download full resolution via product page

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s524692?utm_src=pdf-body-img
https://www.smolecule.com/products/s524692?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Diagram Title: CYC116 Inhibition of Mast Cell FcεRI Signaling [1]

Application Notes for Researchers

Key Interpretations: The diagram shows that CYC116 directly inhibits Fyn kinase, a master

regulator at the top of the signaling cascade. This action disrupts multiple critical downstream
pathways, including the Gab2/PI3K-Akt axis and the activation of Syk, LAT, PLCγ, and MAPKs,

ultimately leading to suppressed degranulation and cytokine production [1].
Context in Drug Repurposing: CYC116 was initially developed as an Aurora kinase inhibitor for

cancer therapy. This research highlights its potential for drug repositioning in allergic diseases, a
strategy also explored with other drugs like the antimicrobial agent nifuratel [4].

Experimental Considerations:
Cytokine Starvation: For cleaner results, consider starving cells of IL-3 (and SCF, if used) for 4

hours to overnight before the assay to reduce background activation [2].
Control Compounds: The study used PP2, a known Src-family kinase inhibitor, as a

comparative control [1].
Cell Handling: Mast cells are non-adherent and fragile. Handle gently during washing and

centrifugation to avoid unintended activation or loss [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I ... [pmc.ncbi.nlm.nih.gov]

2. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

3. Vegetable Extracts as Therapeutic Agents [mdpi.com]

4. Drug repositioning of anti-microbial agent nifuratel to treat ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [CYC116 β-hexosaminidase release assay]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b524692#cyc116-hexosaminidase-

release-assay]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6513188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6513188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10503296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6513188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982193/
https://www.smolecule.com/products/s524692?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6513188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982193/
https://www.mdpi.com/2072-6643/16/5/693
https://pmc.ncbi.nlm.nih.gov/articles/PMC10503296/
https://www.smolecule.com/products/b524692#cyc116-hexosaminidase-release-assay
https://www.smolecule.com/products/b524692#cyc116-hexosaminidase-release-assay
https://www.smolecule.com/products/b524692#cyc116-hexosaminidase-release-assay
https://www.smolecule.com/products/s524692?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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